molecular formula C22H20N2O2 B2900913 2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941889-62-9

2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No. B2900913
CAS RN: 941889-62-9
M. Wt: 344.414
InChI Key: MMZLMLFQQUGXNW-UHFFFAOYSA-N
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Description

2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known as N-(1-naphthyl)-N'-(3-(pyrrolidin-2-yl)phenyl)acetamide (NPPA), is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of NPPA is not fully understood, but studies have suggested that it may act on various pathways such as the PI3K/AKT/mTOR pathway, NF-κB pathway, and MAPK pathway. NPPA has also been found to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
NPPA has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, NPPA has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, NPPA has been found to reduce oxidative stress, inflammation, and improve cognitive function. Additionally, NPPA has been found to have anti-inflammatory effects by reducing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

NPPA has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, one limitation is that it has poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

For the study of NPPA include the development of more efficient synthesis methods, investigation of its potential therapeutic applications in other diseases, and the development of NPPA derivatives.

Synthesis Methods

NPPA can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with 3-bromoacetophenone, followed by the reaction with pyrrolidine-2-one. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

NPPA has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. Studies have shown that NPPA has anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In neurodegenerative diseases, NPPA has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, NPPA has been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21(14-17-8-3-7-16-6-1-2-11-20(16)17)23-18-9-4-10-19(15-18)24-13-5-12-22(24)26/h1-4,6-11,15H,5,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLMLFQQUGXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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